8-(アリルオキシ)グアノシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(Allyloxy)guanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyloxy group attached to the eighth position of the guanosine molecule. It is primarily used as an immunostimulant in scientific research .

科学的研究の応用

8-(Allyloxy)guanosine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its immunostimulant properties, which could be beneficial in vaccine development and cancer therapy.

Industry: Utilized in the development of novel pharmaceuticals and biochemical assays

作用機序

Target of Action

8-(Allyloxy)guanosine is a derivative of guanosine, a class of molecules that includes nucleotides GTP, GDP, and GMP, the nucleoside guanosine (GUO), and the nucleobase guanine . These molecules are essential for maintaining important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . In the central nervous system (CNS), GUO acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

8-(Allyloxy)guanosine is an antiviral and anticancer drug that inhibits DNA synthesis by inhibiting the enzyme DNA polymerase . It also inhibits the expression of genes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase .

Biochemical Pathways

8-(Allyloxy)guanosine affects the purinergic signaling pathway. The intracellular signaling pathways related to GUO effects were the first targets to be identified. It was shown that GUO’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . GUO also interacts with adenosine receptors, which are composed of four different GPCRs (A1R, A2AR, A2BR, and A3R) .

Pharmacokinetics

It is known that the compound is a nucleoside analog, which suggests that it may be absorbed and distributed in the body in a manner similar to other nucleosides .

Result of Action

8-(Allyloxy)guanosine exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo) . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . GUO treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .

Action Environment

The action of 8-(Allyloxy)guanosine can be influenced by environmental factors. For example, the compound’s safety data sheet recommends avoiding dust formation and ensuring adequate ventilation . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature .

生化学分析

Biochemical Properties

8-(Allyloxy)guanosine participates in various biochemical reactions, primarily through its interaction with DNA polymerase. By inhibiting this enzyme, it prevents the synthesis of DNA, thereby exerting its antiviral and anticancer effects . Additionally, 8-(Allyloxy)guanosine interacts with enzymes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase, inhibiting their activity and reducing inflammation .

Cellular Effects

8-(Allyloxy)guanosine influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, its ability to inhibit DNA synthesis affects cell proliferation and can lead to cell cycle arrest in cancer cells . This compound also impacts cellular metabolism by modulating the activity of enzymes involved in inflammatory pathways .

Molecular Mechanism

At the molecular level, 8-(Allyloxy)guanosine exerts its effects through several mechanisms. It binds to DNA polymerase, inhibiting its activity and preventing DNA synthesis . This inhibition leads to the suppression of viral replication and cancer cell proliferation. Additionally, 8-(Allyloxy)guanosine inhibits the activity of enzymes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase, by binding to their active sites and preventing their catalytic activity . This results in reduced production of inflammatory mediators and decreased inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(Allyloxy)guanosine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 8-(Allyloxy)guanosine can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and reduced inflammation . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of 8-(Allyloxy)guanosine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and reduces inflammation without causing significant toxicity . At higher doses, 8-(Allyloxy)guanosine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

8-(Allyloxy)guanosine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by cellular enzymes, leading to the formation of active metabolites that exert its pharmacological effects . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites involved in DNA synthesis and inflammatory responses . Additionally, 8-(Allyloxy)guanosine can influence the activity of enzymes involved in purine metabolism, further modulating cellular metabolic pathways .

Transport and Distribution

Within cells and tissues, 8-(Allyloxy)guanosine is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can interact with binding proteins that influence its localization and accumulation . The distribution of 8-(Allyloxy)guanosine within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 8-(Allyloxy)guanosine can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 8-(Allyloxy)guanosine may accumulate in the nucleus, where it can interact with DNA polymerase and inhibit DNA synthesis . Additionally, its localization within the cytoplasm can influence its interactions with enzymes involved in inflammatory responses .

準備方法

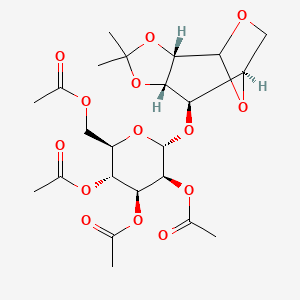

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Allyloxy)guanosine typically involves the allylation of guanosine. One common method includes the reaction of guanosine with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods: While specific industrial production methods for 8-(Allyloxy)guanosine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions: 8-(Allyloxy)guanosine can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the allyloxy group, reverting to guanosine.

Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Guanosine.

Substitution: Various substituted guanosine derivatives.

類似化合物との比較

8-Hydroxyguanosine: Another guanosine derivative with hydroxylation at the eighth position.

8-Bromoguanosine: A brominated derivative of guanosine.

8-Methylguanosine: A methylated form of guanosine.

Uniqueness: 8-(Allyloxy)guanosine is unique due to its allyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as an immunostimulant, setting it apart from other guanosine derivatives .

特性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUVSNGNEJMOBE-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)